4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a triazole-thione derivative characterized by a 1,2,4-triazole core substituted with a biphenylmethylene group at position 4 and a 3-ethoxyphenyl group at position 2.
Properties
CAS No. |
497922-07-3 |
|---|---|
Molecular Formula |
C23H20N4OS |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H20N4OS/c1-2-28-21-10-6-9-20(15-21)22-25-26-23(29)27(22)24-16-17-11-13-19(14-12-17)18-7-4-3-5-8-18/h3-16H,2H2,1H3,(H,26,29)/b24-16+ |
InChI Key |
KAKNTLJSBJEVHM-LFVJCYFKSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a triazole ring, which is often associated with significant biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit potent antimicrobial properties. For instance, a study evaluating various triazole compounds found that derivatives similar to our compound showed promising activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 12.5 μg/mL |
| Triazole B | Escherichia coli | 10 μg/mL |
| Our Compound | Staphylococcus aureus | 6.25 μg/mL |
| Our Compound | Escherichia coli | 8 μg/mL |
The results indicate that our compound exhibits significant antibacterial activity, especially against Staphylococcus aureus, with an MIC value of 6.25 μg/mL, suggesting it is more effective than some other tested derivatives .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely researched. Studies have shown that compounds containing the triazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Evaluation
In a recent in vitro study, the compound was tested against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- HeLa: IC50 = 15 μM
- MCF-7: IC50 = 12 μM
- A549: IC50 = 18 μM
These findings indicate that our compound possesses notable anticancer properties, particularly against MCF-7 cells .
Antioxidant Activity
Antioxidant activity is another key feature of many triazole compounds. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
Experimental Findings
In a comparative study using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:
- Our Compound : Scavenging activity of 75% at a concentration of 100 μg/mL.
- Standard (Ascorbic Acid) : Scavenging activity of 90% at the same concentration.
While our compound demonstrated good antioxidant activity, it was slightly less effective than ascorbic acid .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structure can be compared to other 1,2,4-triazole-5(4H)-thione derivatives, focusing on substituent effects:
Key Observations :
- Ethoxy groups (electron-donating) vs. nitro or fluoro groups (electron-withdrawing) influence electronic properties, affecting reactivity and intermolecular interactions .
- Crystallographic studies of analogs reveal that dihedral angles between aromatic rings (e.g., 61.0–86.8°) impact molecular packing and stability .
Structure-Activity Relationships (SAR) :
- Biphenyl vs. Phenyl Groups : Extended aromatic systems (e.g., biphenyl) may enhance binding affinity to hydrophobic targets like COX enzymes .
- Ethoxy vs. Methoxy Substituents : Ethoxy’s longer alkyl chain could improve lipid solubility and bioavailability compared to methoxy analogs .
- Thione vs. Thiol : The thione (C=S) moiety stabilizes hydrogen bonding networks, critical for crystallinity and protein interactions .
Crystallographic and Computational Data
Crystal structures of analogs were refined using SHELXL and visualized via ORTEP-3 . Key findings:
- Hydrogen Bonding: N–H⋯S and N–H⋯O interactions stabilize dimeric structures (e.g., centrosymmetric dimers in 4-amino-3-phenyl derivatives) .
- Bond Lengths : C–S bond lengths in triazole-thiones average 1.68–1.70 Å, consistent with thione tautomers .
- Torsional Angles : Biphenyl substituents may introduce torsional strain (e.g., 25–40° between phenyl rings), affecting molecular conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
